4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is a compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Benzoic Acid: The triazole intermediate is then coupled with a benzoic acid derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using continuous flow reactors for better control over reaction parameters and employing greener solvents to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring
Wissenschaftliche Forschungsanwendungen
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)benzoic acid: Similar structure but lacks the triazole ring.
3-fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom on the aromatic ring in addition to the trifluoromethyl group.
Bafetinib: A substituted benzamide derivative structurally related to the compound, used as a Bcr-Abl kinase inhibitor.
Uniqueness
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is unique due to the presence of both the trifluoromethyl group and the triazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Eigenschaften
CAS-Nummer |
2731011-22-4 |
---|---|
Molekularformel |
C11H8F3N3O2 |
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
4-[[3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)10-15-6-17(16-10)5-7-1-3-8(4-2-7)9(18)19/h1-4,6H,5H2,(H,18,19) |
InChI-Schlüssel |
SAUBLPDUJANYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)C(F)(F)F)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.